N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
CAS No.: 895438-15-0
Cat. No.: VC6659206
Molecular Formula: C19H15N3O5S
Molecular Weight: 397.41
* For research use only. Not for human or veterinary use.
![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide - 895438-15-0](/images/structure/VC6659206.png)
Specification
CAS No. | 895438-15-0 |
---|---|
Molecular Formula | C19H15N3O5S |
Molecular Weight | 397.41 |
IUPAC Name | N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |
Standard InChI | InChI=1S/C19H15N3O5S/c1-4-9-21-14-10-15(26-2)16(27-3)11-17(14)28-19(21)20-18(23)12-7-5-6-8-13(12)22(24)25/h1,5-8,10-11H,9H2,2-3H3 |
Standard InChI Key | ILDUKOYTXGBTKU-VXPUYCOJSA-N |
SMILES | COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)CC#C)OC |
Introduction
1. Introduction to N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
This compound is a synthetic molecule characterized by a benzothiazole core substituted with methoxy groups, a propargyl chain, and a nitrobenzamide moiety. Benzothiazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
3. Synthesis Pathway
The synthesis of this compound likely involves:
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Preparation of the Benzothiazole Core: Reacting o-amino thiophenol with an appropriate aldehyde or ketone under acidic conditions.
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Introduction of Substituents:
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Methoxylation at positions 5 and 6 using methyl iodide in the presence of a base.
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Propargylation at position 3 via alkylation with propargyl bromide.
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Formation of the Nitrobenzamide Moiety: Condensation of the benzothiazole derivative with 2-nitrobenzoyl chloride in the presence of a base.
4. Biological Significance
Pharmacological Potential
Benzothiazole derivatives are known for their diverse biological activities:
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Antimicrobial Activity: The nitrobenzamide group enhances antibacterial and antifungal properties by disrupting microbial DNA synthesis.
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Anticancer Properties: Methoxy-substituted benzothiazoles have shown selective cytotoxicity against cancer cells by inducing apoptosis.
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Anti-inflammatory Effects: Nitro-substituted compounds can inhibit inflammatory pathways like COX or LOX enzymes.
Mechanism of Action
The compound may act by:
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Intercalating into DNA or binding to enzymes critical for cell division.
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Generating reactive oxygen species (ROS) via the nitro group, leading to oxidative stress in target cells.
5. Analytical Characterization
Techniques Used
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR to confirm structural integrity.
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Chemical shifts for methoxy groups (~3.5 ppm) and propargyl hydrogens (~2–3 ppm).
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Mass Spectrometry (MS):
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Molecular ion peak at .
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Infrared Spectroscopy (IR):
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Characteristic peaks for nitro (-NO2) group (~1520 cm), amide (-CONH-) (~1650 cm), and C≡C bond (~2100 cm).
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High-performance Liquid Chromatography (HPLC):
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To determine purity and retention time.
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6. Potential Applications
Drug Development
The compound could serve as a lead molecule for:
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Developing novel antibiotics targeting resistant bacterial strains.
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Designing anticancer agents with selective toxicity profiles.
Material Science
Functionalized benzothiazoles are also used as dyes, sensors, or in optoelectronic devices due to their fluorescence properties.
7. Research Gaps and Future Directions
Although structurally promising, further studies are required to:
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Evaluate its pharmacokinetics (absorption, distribution, metabolism, excretion).
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Test its efficacy in in vitro and in vivo models for specific diseases.
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Optimize its structure for enhanced activity and reduced toxicity.
This article provides a foundational understanding of N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide based on its chemical framework and related research on benzothiazole derivatives. Further experimental data would be essential to validate these insights comprehensively.
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